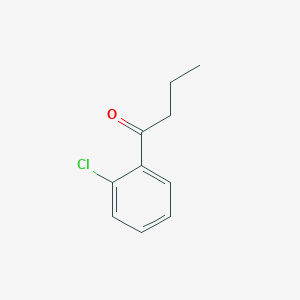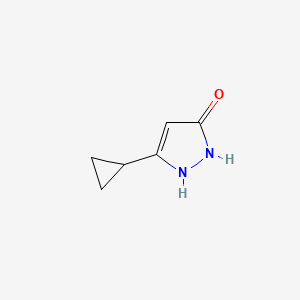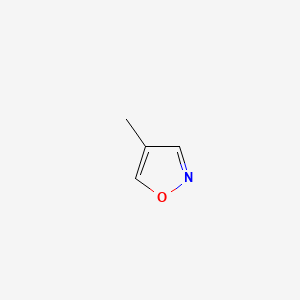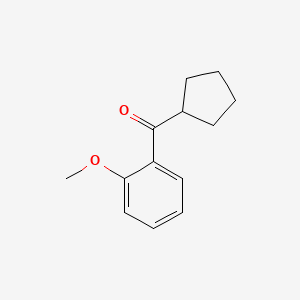
2-(Chlorométhyl)benzaldéhyde
Vue d'ensemble
Description
2-(Chloromethyl)benzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.6 .
Synthesis Analysis
The synthesis of polysalicylaldehyde, a related compound, has been achieved through the polycondensation reaction of 2-hydroxy-5-chloromethyl-benzaldehyde . This process involves the reaction of 2-hydroxy-5-chloromethyl-benzaldehyde with 2-aminophenol to form a polymeric ligand .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)benzaldehyde is characterized by the presence of a benzene ring with a chloromethyl group (-CH2Cl) and an aldehyde group (-CHO) attached to it .Chemical Reactions Analysis
In one study, a polymer-Mn complex was designed through the complexation of a PSA-Schiff base ligand to Mn(III) metals, which acted as a new heterogeneous, low-cost polymeric catalyst for the oxidation of different alcohols .Applications De Recherche Scientifique
Synthèse Chimique
“2-(Chlorométhyl)benzaldéhyde” est utilisé dans divers domaines de la synthèse chimique . Il s'agit d'un composé polyvalent qui peut être utilisé pour créer une large gamme d'autres produits chimiques, ce qui en fait un outil précieux dans le domaine de la synthèse chimique .
Science des Matériaux
Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans la création de nouveaux matériaux . Ses propriétés uniques en font un composant utile dans le développement de matériaux innovants .
Chromatographie
“this compound” peut également être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Ses propriétés peuvent contribuer à améliorer l'efficacité et l'efficience de ce processus .
Recherche Analytique
En recherche analytique, “this compound” peut être utilisé comme réactif ou comme étalon pour diverses méthodes analytiques . Il peut aider les chercheurs à mesurer et à analyser avec précision différentes substances .
Préparation d'Oximes et de Bases de Schiff
“this compound” peut être utilisé dans la préparation directe d'oximes et de bases de Schiff . Cela se fait par l'oxydation d'alcools benzyliques ou allyliques primaires en présence d'amines primaires . Ce processus utilise un complexe Mn (III) de polysalicylaldéhyde comme catalyseur hétérogène efficace et sélectif .
Synthèse Pharmaceutique
Les composés de base de Schiff, qui peuvent être préparés à partir de “this compound”, présentent des propriétés remarquables en médecine . Ils sont connus pour leurs propriétés antitumorales, antifongiques, antibactériennes, antimicrobiennes, antivirales, anticonvulsivantes, anticancéreuses, inhibitrices des néoplasmes et antituberculeuses . Cela fait de “this compound” un composé précieux dans le domaine de la synthèse pharmaceutique .
Safety and Hazards
2-(Chloromethyl)benzaldehyde is a combustible liquid that can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and damage fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Mécanisme D'action
Target of Action
It’s known that benzylic halides, such as 2-(chloromethyl)benzaldehyde, typically react via an sn1 pathway . This suggests that the compound may interact with various biological targets that have nucleophilic sites.
Mode of Action
The mode of action of 2-(Chloromethyl)benzaldehyde involves its interaction with its targets via a nucleophilic substitution reaction . In this reaction, a nucleophile, a chemical species rich in electrons, donates an electron pair to an electrophile to form a chemical bond. In the case of 2-(Chloromethyl)benzaldehyde, the chloromethyl group acts as a leaving group, making the benzaldehyde moiety a potential electrophile.
Biochemical Pathways
It’s worth noting that benzimidazole derivatives, which can be synthesized from compounds like 2-(chloromethyl)benzaldehyde, have been found to exhibit a wide range of biological activities . These activities suggest that 2-(Chloromethyl)benzaldehyde and its derivatives could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (1546 g/mol ) is within the range that is generally favorable for oral bioavailability
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)benzaldehyde can participate in various biochemical reactions. It can undergo nucleophilic substitution reactions , where a nucleophile, such as an enzyme or protein, replaces the chlorine atom in the molecule . The nature of these interactions is typically covalent bonding, where the nucleophile forms a new bond with the carbon atom of the benzaldehyde group .
Cellular Effects
This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)benzaldehyde involves its interaction with biomolecules through its electrophilic carbon atom . This carbon atom can form a covalent bond with a nucleophile, such as an enzyme or protein, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a freezer to maintain its stability .
Metabolic Pathways
Benzaldehydes can undergo various metabolic reactions, including oxidation and reduction .
Propriétés
IUPAC Name |
2-(chloromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJODMUSGDSKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550557 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108683-62-1 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















